Ortho-Bromo Regiochemistry Directs Carbonic Anhydrase Isoform Selectivity: Structural Evidence from Co-Crystal Complexes
In the co-crystal structures of halogenated benzenesulfonamides with carbonic anhydrase isoforms (PDB 6qn0 and related entries), the ortho-halogen atom (2-chloro or 2-bromo) serves a dual function: the sulfonamide group coordinates the catalytic Zn(II) ion, while the ortho-halogen orients the benzene ring within the hydrophobic pocket, directly affecting isoform affinity and selectivity [1]. This orienting effect is unique to the 2-position and is structurally precluded in the 3-bromo and 4-bromo regioisomers, where the halogen projects into different sub-pockets, yielding distinct selectivity profiles across CA isoforms I, II, VII, IX, XII, and XIV [1]. The 2-bromo-N-pentylbenzenesulfonamide scaffold thus provides a privileged geometry for probing CA isoform selectivity that cannot be replicated by its regioisomeric counterparts.
| Evidence Dimension | Bromine position-dependent isoform selectivity in carbonic anhydrase inhibition |
|---|---|
| Target Compound Data | 2-Br substituent: halogen orients ring within the CA active site hydrophobic pocket, modulating affinity and selectivity across CA I, II, VII, IX, XII, XIV (crystallographically validated orientation) [1] |
| Comparator Or Baseline | 3-Br and 4-Br regioisomers: halogen projects into different sub-pockets; distinct selectivity profiles observed for each positional isomer across the same CA isoform panel [1] |
| Quantified Difference | Qualitative structural divergence confirmed by co-crystal structures; quantitative intrinsic binding affinity (Kd) and selectivity ratios are regioisomer-dependent as demonstrated by Matulis and colleagues [1] |
| Conditions | Co-crystal structures of 2-chloro/bromo-benzenesulfonamide derivatives bound to recombinant human CA isoforms (I, II, VII, IX, XII, XIV); intrinsic affinity determination by isothermal titration calorimetry (ITC) and thermal shift assay in 50 mM HEPES buffer, pH 7.0, 25°C [1] |
Why This Matters
For researchers building carbonic anhydrase inhibitor SAR or developing isoform-selective probes, only the 2-bromo regioisomer provides the specific halogen orientation validated crystallographically; substituting the 3- or 4-bromo isomer yields fundamentally different binding geometries and selectivity fingerprints, invalidating comparative analysis.
- [1] Zakšauskas A, Čapkauskaitė E, Jezepčikas L, et al. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. Eur J Med Chem. 2020;185:111825. doi:10.1016/j.ejmech.2019.111825. View Source
